molecular formula C7H5ClO3 B1590727 2-Chloro-3-hydroxybenzoic acid CAS No. 51786-10-8

2-Chloro-3-hydroxybenzoic acid

Cat. No. B1590727
CAS RN: 51786-10-8
M. Wt: 172.56 g/mol
InChI Key: HMEJVKGZESKXFC-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzoic acid (2-CHBA) is a chemical compound that belongs to a group of organic compounds known as phenolic acids. It is a derivative of benzoic acid and is used in many scientific and industrial applications. It is a colorless solid, with a melting point of 113-115°C. In the lab, it is used as a reagent for the synthesis of other compounds. It can also be used as a precursor for the synthesis of pharmaceuticals, polymers, and dyes.

Scientific Research Applications

Antioxidant Properties

Hydroxybenzoic acids, including 2-Chloro-3-hydroxybenzoic acid, are known for their excellent biochemical and antioxidant capabilities . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .

Anticancer and Antitumor Activities

These compounds have been studied for their potential anticancer and antitumor activities . They may inhibit the growth of cancer cells and could be used in the development of new cancer therapies .

Anti-Diabetic Effects

Research has shown that hydroxybenzoic acids may have anti-diabetic effects . They could potentially be used in the treatment of diabetes .

Anti-Inflammatory Applications

Hydroxybenzoic acids have demonstrated anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions .

Antimicrobial Properties

These compounds have shown antimicrobial properties, making them potentially useful in combating various bacterial and fungal infections .

Cardiovascular Health

Hydroxybenzoic acids have been linked to cardiovascular health benefits . They may help prevent heart disease and other cardiovascular conditions .

Use in Cosmetics and Pharmaceuticals

Due to their various health benefits, hydroxybenzoic acids are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .

Nonlinear Optical Materials

In the field of photonics, laser technology, frequency conversion, optoelectronics, color displays, and optical information processing, researchers have made substantial research activity for the synthesis of new nonlinear optical materials with interesting characteristics .

Safety and Hazards

The compound may cause skin and eye irritation. It is not fully investigated for toxicity .

Future Directions

Research on 2-Chloro-3-hydroxybenzoic acid could explore its applications in pharmaceuticals, materials science, or environmental chemistry. Investigating its potential cocrystalline forms or other solid-state forms could be an interesting avenue for future studies .

properties

IUPAC Name

2-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEJVKGZESKXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576022
Record name 2-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxybenzoic acid

CAS RN

51786-10-8
Record name 2-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Chlorine gas (10.3 g; 147 mmol) was slowly bubbled through a cold solution of 20 g (145 mmol) of 3-hydroxy benzoic acid in 100 mL of methanol, under nitrogen, while maintaining the temperature below -60° C. After approximately thirty minutes, the chlorine gas was flushed out with nitrogen and the reaction mixture was allowed to warm to room temperature and diluted with 100 mL of water. The desired titled compound was isolated by recrystallization to provide a white solid. This solid was purified by recrystallization from 50 mL of water followed by recrystallization from 130 mL of benzene containing 10 mL of acetone to provide the desired titled compound.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-methoxybenzoic acid (52.1 g, 279 mmol) in acetic acid (200 mL) was added 40% hydrobromic acid (50 mL), and the mixture was heated under reflux for 4 days. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give 2-chloro-3-hydroxybenzoic acid as a colorless solid.
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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